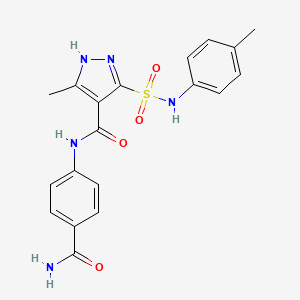

![molecular formula C22H18N4O3S B2388744 N-(4,5-dimetilbenzo[d]tiazol-2-il)-4-nitro-N-(piridin-3-ilmetil)benzamida CAS No. 895416-12-3](/img/structure/B2388744.png)

N-(4,5-dimetilbenzo[d]tiazol-2-il)-4-nitro-N-(piridin-3-ilmetil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

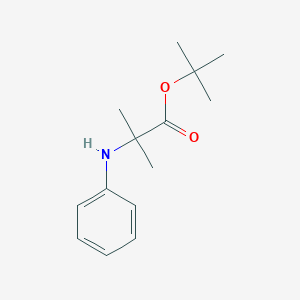

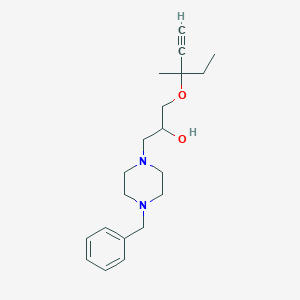

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical agents .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized by condensation of 2-aminobenzenethiol with a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, a nitro group, and a pyridine ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Mecanismo De Acción

Target of Action

It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Mode of Action

Benzothiazole derivatives have been reported to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzothiazole derivatives have been reported to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .

Action Environment

The effectiveness of benzothiazole derivatives can be influenced by various factors, including the presence of other agents, as seen in the case of hybrid antimicrobials .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for its potential therapeutic effects to be studied in the central nervous system. However, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide. One area of investigation is the potential use of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide in the treatment of neuropathic pain. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the potential use of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide in the treatment of inflammatory bowel disease. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has been shown to have anti-inflammatory effects in the gut, and further research is needed to determine its potential therapeutic benefits in this context. Finally, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Activation of α7nAChR has been shown to have antidepressant effects, and further research is needed to determine whether N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide may have similar benefits.

Métodos De Síntesis

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves the condensation of 4,5-dimethyl-2-aminobenzo[d]thiazole with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyridine-3-carboxaldehyde to yield N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Se ha investigado el compuesto por su potencial antiinflamatorio. Los investigadores sintetizaron derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino)etilamino]benzamidas. Entre estos, los compuestos con un grupo metoxi en la sexta posición en el anillo benzotiazol, anexado con porciones de piperidina y morfolina, demostraron resultados prometedores . Específicamente:

Actividad Antimicrobiana

Los derivados de tiazol se han explorado por sus propiedades antimicrobianas. Si bien los estudios específicos sobre este compuesto son limitados, los tiazoles relacionados han mostrado actividad contra cepas bacterianas y fúngicas . Una investigación adicional podría dilucidar su potencial en la lucha contra las infecciones.

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular han respaldado la unión de este compuesto a los receptores proteicos, proporcionando una vista geométrica tridimensional de las interacciones del ligando .

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-14-5-10-19-20(15(14)2)24-22(30-19)25(13-16-4-3-11-23-12-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKUNHGYHNQCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

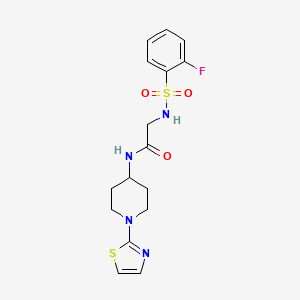

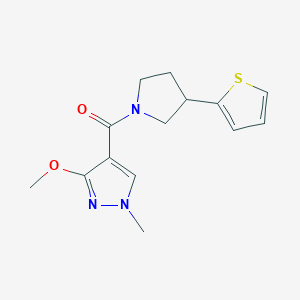

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

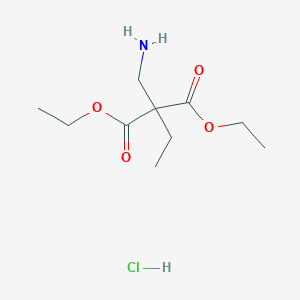

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)

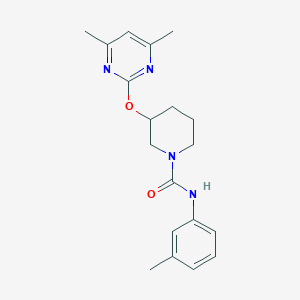

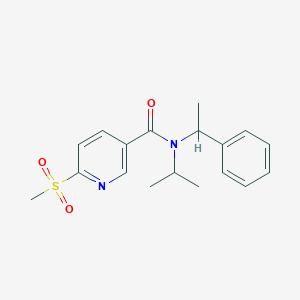

![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)